3-Bromomethyl-5-methylpyridine hydrochloride
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Overview
Description
3-Bromomethyl-5-methylpyridine hydrochloride is a chemical compound with significant importance in pharmaceutical and chemical research. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, including rupatadine, which is used to treat allergic rhinitis and urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-methylpyridine hydrochloride typically involves the bromination of 3,5-dimethylpyridine. One common method is the treatment of 3,5-dimethylpyridine with N-bromosuccinimide in carbon tetrachloride, yielding the desired product in a 50% yield. The yield can be increased to 68% with the addition of azobisisobutyronitrile .
Another method involves using 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and suitable for large-scale industrial production. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to obtain (5-methylpyridin-3-yl)methanol. The final step involves bromination with hydrobromic acid in xylene .
Industrial Production Methods
For industrial production, the method using 5-methylnicotinic acid is preferred due to its simplicity, efficiency, and environmental friendliness. The overall yield of this method is approximately 65.9% .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Methylpyridine derivatives.
Scientific Research Applications
3-Bromomethyl-5-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for various biological targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-5-methylpyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rupatadine, the compound undergoes further chemical transformations to form the active drug, which then exerts its effects by inhibiting histamine H1 receptors and platelet-activating factor .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloromethyl-5-methylpyridine hydrochloride
- 3-Iodomethyl-5-methylpyridine hydrochloride
- 3-Methyl-5-methylpyridine hydrochloride
Uniqueness
3-Bromomethyl-5-methylpyridine hydrochloride is unique due to its specific bromomethyl group, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical agents, providing a versatile platform for chemical modifications .
Properties
CAS No. |
182354-92-3 |
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Molecular Formula |
C7H9BrClN |
Molecular Weight |
222.51 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
InChI Key |
CWGKYGCSPOSSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CBr.Cl |
Origin of Product |
United States |
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